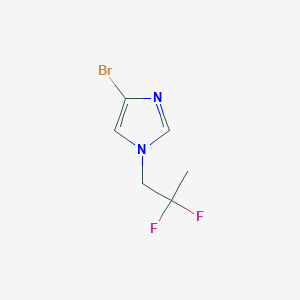

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole

Description

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole is a halogenated imidazole derivative featuring a bromine atom at the 4-position and a 2,2-difluoropropyl group at the 1-position. The bromine atom enhances electrophilic substitution reactivity, while the difluoropropyl group introduces steric and electronic effects, influencing solubility and metabolic stability . Such compounds are critical in drug discovery for targeting enzymes and receptors, particularly in kinase and protease inhibitor development .

Properties

IUPAC Name |

4-bromo-1-(2,2-difluoropropyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrF2N2/c1-6(8,9)3-11-2-5(7)10-4-11/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQMOWUEFFYVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=C(N=C1)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. The imidazole ring is a common pharmacophore in various bioactive compounds, known for its diverse therapeutic effects including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole, supported by case studies, research findings, and data tables.

The compound's structure can be represented as follows:

- Chemical Formula : C7H7BrF2N2

- Molecular Weight : 235.04 g/mol

- IUPAC Name : 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole

The biological activity of imidazole derivatives often involves their interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites or participate in hydrogen bonding with biological macromolecules. This interaction can modulate enzyme activities and receptor functions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar imidazole compounds showed potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Imidazole derivatives have been explored for their anti-inflammatory potential. A study highlighted that certain imidazoles inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models . The dual action of anti-inflammatory and antimicrobial properties makes these compounds particularly valuable in treating infections accompanied by inflammation.

Anticancer Properties

Some imidazole derivatives have shown promise as anticancer agents. They can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For example, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer cell lines .

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against clinical isolates. The results indicated that 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against E. coli, suggesting strong antibacterial activity compared to standard antibiotics .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole | 8 | E. coli |

| Standard Antibiotic | 16 | E. coli |

Study 2: Anti-inflammatory Activity Assessment

In an animal model of inflammation induced by carrageenan, treatment with 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole resulted in a significant reduction in paw edema compared to the control group. The compound was administered at doses of 10 mg/kg and showed comparable effects to established anti-inflammatory drugs .

| Treatment | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| 10 mg/kg Imidazole | 45 |

| Aspirin (100 mg/kg) | 50 |

Scientific Research Applications

Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their biological activity, particularly in the development of drugs targeting specific diseases. For instance, derivatives of 4-bromo-1H-imidazole have shown promise as inhibitors of aromatase and aldosterone synthase, enzymes involved in hormone regulation . These properties make it a candidate for treating conditions such as hormone-dependent cancers.

The biological relevance of 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole extends to its use as a biochemical reagent in life sciences research. It can be utilized in various assays to study enzyme activity and cellular responses, contributing to the understanding of metabolic pathways .

Case Study 1: Aromatase Inhibition

Research has highlighted the effectiveness of certain imidazole derivatives, including 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole, in inhibiting aromatase activity. This inhibition is crucial for developing treatments for estrogen-sensitive tumors. In vitro studies demonstrated that these compounds could significantly reduce estrogen production in breast cancer cell lines .

Case Study 2: Synthesis of Novel Compounds

A study focused on synthesizing new aminoimidazoles through palladium-catalyzed amination reactions involving 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole. The resulting compounds exhibited enhanced biological activity compared to their precursors, indicating that structural modifications can lead to improved pharmacological profiles .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Imidazole Derivatives

- Electron-Withdrawing Effects : The 2,2-difluoropropyl group in the target compound likely reduces electron density at the imidazole ring compared to alkyl or aryl substituents (e.g., 1-isopropyl or 4-fluorophenyl groups), altering reactivity in cross-coupling reactions .

Spectroscopic Data and Characterization

- NMR Trends :

- The 1H NMR of 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole () shows aromatic protons at δ 7.07–7.75 ppm and a methoxy group at δ 3.91 ppm. For the target compound, the difluoropropyl group would produce distinct splitting patterns (e.g., a triplet for CF2 protons) and upfield shifts due to fluorine’s electronegativity .

- 13C NMR of fluorinated imidazoles (e.g., ) typically shows CF2 carbons at ~110–120 ppm, whereas brominated carbons resonate at ~90–100 ppm .

Preparation Methods

Selective Bromination Method

A robust method for preparing 4-bromo-substituted imidazoles is described in patent CN111646945A, which focuses on 4-bromo-2-nitro-1H-imidazole but provides a valuable framework for selective bromination on the imidazole ring relevant to 4-bromo derivatives.

- Starting material: 2-nitroimidazole

- Protective group strategy: The nitrogen at N1 is protected using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) in the presence of sodium hydride in tetrahydrofuran (THF) at low temperature (-5 °C to room temperature). This protection increases steric hindrance and directs bromination selectively to the 4-position.

- Bromination reagent: N-bromosuccinimide (NBS) in a mixed solvent system of N,N-dimethylformamide (DMF) and chloroform (CHCl3) at room temperature for 10–24 hours.

- Deprotection: The SEM protecting group is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature to yield the 4-bromo-2-nitroimidazole.

Reaction conditions and yields:

| Step | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-nitroimidazole + NaH + SEM-Cl in THF, -5 °C to RT | 2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Not specified |

| 2 | Compound (2) + NBS in DMF/CHCl3 (1:1), RT, 24 h | 4-bromo-2-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole | Highest yield at 1:1.1 molar ratio of NBS |

| 3 | Compound (3) + TFA in DCM, RT, 1–3 h | 4-bromo-2-nitro-1H-imidazole | ~67.5 |

This three-step method provides a high-yield, regioselective route to 4-bromo-substituted imidazole derivatives with industrial scalability and low cost.

Introduction of the 2,2-Difluoropropyl Group at N1

The alkylation of the N1 position of the 4-bromoimidazole ring with a 2,2-difluoropropyl group typically involves nucleophilic substitution or alkylation reactions using appropriate 2,2-difluoropropyl halides or equivalents.

Alkylation Method

- Starting material: 4-bromo-1H-imidazole or 4-bromo-2-nitro-1H-imidazole (after reduction of the nitro group if present)

- Alkylating agent: 2,2-difluoropropyl bromide or chloride

- Base: Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Typically room temperature to moderate heating (25–80 °C) for several hours under inert atmosphere

The reaction proceeds via deprotonation of the imidazole N1 hydrogen followed by nucleophilic substitution on the difluoropropyl halide, yielding 4-bromo-1-(2,2-difluoropropyl)-1H-imidazole.

Summary of Preparation Methodology

| Stage | Key Reagents/Conditions | Notes |

|---|---|---|

| Selective N1 Protection | Sodium hydride, SEM-Cl, THF, -5 °C to RT | Protects N1 to direct bromination |

| Bromination at C4 | NBS, DMF/CHCl3 (1:1), RT, 10–24 h | High regioselectivity, minimizes byproducts |

| Deprotection | TFA, DCM, RT, 1–3 h | Removes SEM protecting group |

| N1-Alkylation | 2,2-difluoropropyl bromide, NaH or K2CO3, DMF or DMSO, RT–80 °C | Introduces difluoropropyl group |

Research Findings and Considerations

- Yield Optimization: The bromination step is highly sensitive to solvent ratios, reagent molar ratios, and reaction time. A 1:1 molar ratio of NBS to protected imidazole in a 1:1 DMF/CHCl3 solvent mixture at room temperature for 24 hours yields the best results.

- Protecting Group Strategy: The SEM protecting group is crucial for regioselectivity during bromination, preventing over-bromination and side reactions.

- Scalability: The described methods utilize commercially available reagents and mild conditions, facilitating industrial-scale synthesis.

- Purity: The final product is characterized by ^1H NMR, showing a singlet at 7.76 ppm consistent with the imidazole proton, confirming high purity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole with high regioselectivity?

- Methodological Answer : A scalable approach involves selective bromination/debromination of imidazole derivatives. For example, using a Grignard reagent (e.g., isopropyl magnesium chloride) to achieve regiocontrol during debromination, as demonstrated in similar imidazole systems . Key steps include:

- Dissolving the precursor (e.g., dibrominated imidazole) in THF under inert conditions.

- Slow addition of the Grignard reagent at low temperatures (–25°C) to minimize side reactions.

- Quenching with saturated ammonium chloride and extraction with EtOAc.

- Monitoring reaction progress via LCMS to ensure completion.

Q. How can spectroscopic techniques confirm the structure of 4-Bromo-1-(2,2-difluoropropyl)-1H-imidazole?

- Methodological Answer :

- FTIR : Look for a C-Br stretch near 590–595 cm⁻¹ and imidazole ring C=N stretching at ~1600–1617 cm⁻¹ .

- ¹H NMR : The 2,2-difluoropropyl group shows distinct splitting patterns (e.g., CF₂ protons as a quartet near δ 4.5–5.0 ppm). Aromatic protons on the imidazole ring typically resonate between δ 7.3–8.4 ppm, depending on substitution .

- Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (e.g., ~245–250 g/mol for similar bromoimidazoles) with isotopic peaks confirming bromine presence .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.

- Storage : Keep in a cool, dry place under inert atmosphere; avoid exposure to moisture or oxidizers .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in the compound’s structure?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods.

- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for bromine and fluorine atoms. Validate using R-factors and residual electron density maps .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to assess thermal ellipsoids and steric effects from the difluoropropyl group .

Q. How can reaction conditions be optimized to mitigate low yields during synthesis?

- Methodological Answer :

- Temperature Control : Maintain strict低温 (–25°C) to suppress side reactions like over-debromination .

- Stoichiometry : Use a slight excess of Grignard reagent (1.1 equiv) to drive the reaction to completion .

- Workup : Triturate the crude product with CH₂Cl₂/petroleum ether (1:10) to remove impurities .

- Byproduct Analysis : Use TLC or HPLC to identify regioisomers and adjust precursor selection (e.g., pre-functionalized imidazoles) to enhance selectivity .

Q. What computational tools are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450). Pay attention to halogen bonding between bromine and active-site residues .

- ADMET Prediction : Employ SwissADME or ADMETLab to assess pharmacokinetics (e.g., logP, bioavailability) and toxicity risks (e.g., hepatotoxicity) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the difluoropropyl group on imidazole reactivity .

Q. How can post-synthetic modifications expand the utility of this compound in drug discovery?

- Methodological Answer :

- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with arylboronic acids to replace bromine with aromatic groups, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) in THF/H₂O .

- N-Functionalization : React with alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce substituents at the imidazole nitrogen.

- Click Chemistry : Perform Huisgen cycloaddition with azides to attach triazole moieties for biological labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.